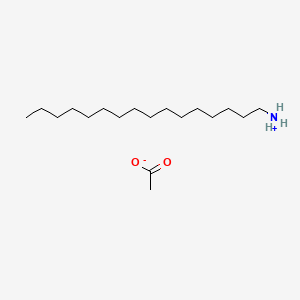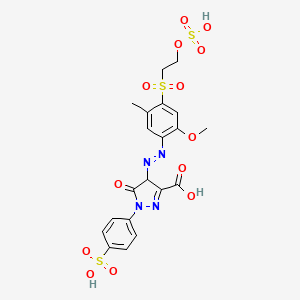
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Alkylation: The indole core is then alkylated with ethyl groups using alkyl halides in the presence of a base.
Addition of Piperidine Propyl Group: The final step involves the addition of the piperidine propyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole nitrogen and aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The compound might exert its effects through binding to a specific receptor or enzyme, altering its function and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the piperidino propyl group.
1,3-Dihydro-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one: Lacks the ethyl group.
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(morpholino)propyl)-2H-indol-2-one: Contains a morpholino group instead of a piperidino group.
Uniqueness
The presence of the piperidino propyl group in 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Propriétés
Numéro CAS |
37126-57-1 |
|---|---|
Formule moléculaire |
C24H31ClN2O |
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
3-ethyl-3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)indol-2-one;chloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-2-24(20-12-5-3-6-13-20)21-14-7-8-15-22(21)26(23(24)27)19-11-18-25-16-9-4-10-17-25;/h3,5-8,12-15H,2,4,9-11,16-19H2,1H3;1H |
Clé InChI |
DBNJMXSWDPYGHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCCCC3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


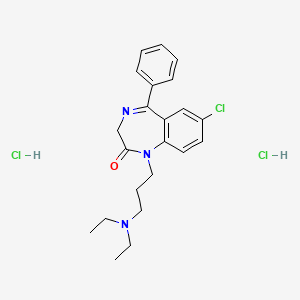
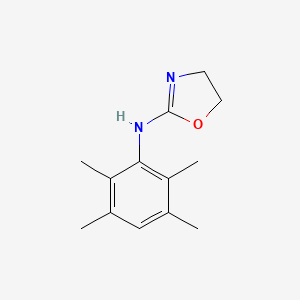

![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
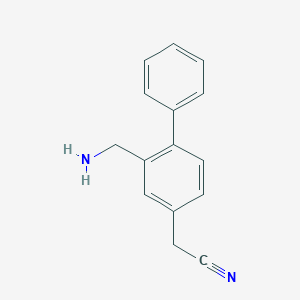
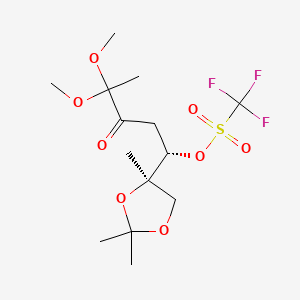
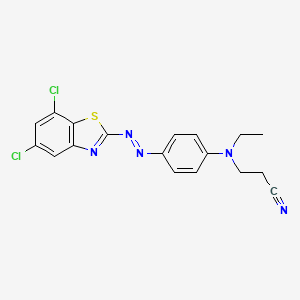
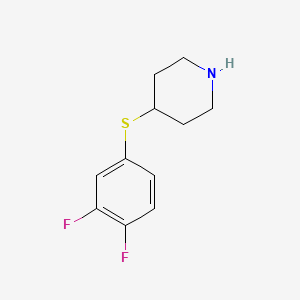

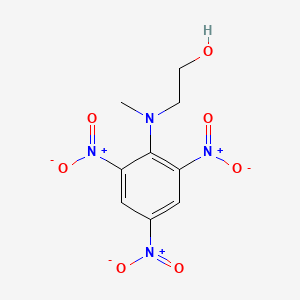

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
